1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a benzyl group at the 1-position and a piperazine moiety linked via a carbonyl group at the 4-position. The piperazine ring is further substituted with a thiophene-2-carbonyl group, introducing sulfur-containing aromaticity. The thiophene ring contributes to enhanced lipophilicity and π-π stacking interactions compared to oxygen-containing heterocycles like furan .
Properties
IUPAC Name |
1-benzyl-4-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-19-13-17(15-24(19)14-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h1-7,12,17H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAPCXNUKVZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the piperazine and thiophene intermediates. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, while the thiophene moiety can participate in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Structural Difference : Replaces the thiophene ring with a furan-2-carbonyl group.
- Furan derivatives may exhibit lower metabolic stability due to oxidative susceptibility .
- Pharmacological Relevance : While specific data are unavailable, furan-containing analogs are often explored in anti-inflammatory and antimicrobial contexts due to their electron-rich nature .
Piberaline (1-Benzyl-4-picolinoylpiperazine)
- Structural Difference : Substitutes the pyrrolidin-2-one core with a simpler piperazine scaffold and replaces the thiophene-carbonyl with a pyridinylcarbonyl group.
- Piberaline is clinically used as an antidepressant, suggesting divergent target selectivity compared to the pyrrolidin-2-one derivatives .
Linker Modifications
S-61 and S-73 (Pyrrolidin-2-one Derivatives with α1-Adrenolytic Activity)
- Structural Differences :
- S-61: 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one.
- S-73: 1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one.
- Impact: The butyl linker elongates the distance between the piperazine and pyrrolidinone, possibly optimizing receptor engagement. S-61 and S-73 demonstrate antiarrhythmic and hypotensive effects via α1-adrenergic antagonism, highlighting the therapeutic versatility of pyrrolidin-2-one scaffolds .
T990-4313 (3-{4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl}-1-[(pyridin-3-yl)methyl]pyrrolidin-2-one)
- Structural Difference: Incorporates a phenylacetyl group on the piperazine and a pyridinylmethyl substituent on the pyrrolidinone.
- Impact : The acetyl group may enhance metabolic stability, while the pyridine moiety could improve CNS penetration. Such modifications are typical in kinase inhibitor development .
Heterocyclic Ring Modifications
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
- Structural Difference : Replaces the pyrrolidin-2-one core with a butan-1-one linker and introduces a trifluoromethylpyridine group.
- Impact : The trifluoromethyl group enhances electronegativity and bioavailability. MK45’s extended linker may favor interactions with deep hydrophobic pockets in targets like serotonin receptors .
Compound 27 (1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one)
- Structural Difference: Uses a phenylpiperidine instead of benzyl-pyrrolidinone.
- Impact : Piperidine’s conformational rigidity may improve selectivity for dopamine receptors, as seen in antipsychotic drug design .
Biological Activity
1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidin-2-one core, a benzyl group, and a piperazine moiety with a thiophen-2-carbonyl substituent. Its molecular formula is with a molecular weight of 381.4 g/mol. The structural complexity suggests potential interactions with various biological macromolecules, including enzymes and receptors.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidin-2-one Core | Central structure that may influence reactivity |
| Benzyl Group | Enhances lipophilicity and potential receptor binding |
| Piperazine Moiety | Known for diverse pharmacological activities |
| Thiophen-2-carbonyl | Imparts unique electronic properties |
Research indicates that this compound may interact with several biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing pathways related to neurotransmission and cell signaling.
Therapeutic Potential
Several studies have highlighted the therapeutic applications of this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Neurological Effects : Given its structural similarity to known neuroactive compounds, it may have implications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
-
Cytotoxicity Assays : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines, with IC50 values indicating significant potency.
Cell Line IC50 (µM) A549 (Lung) 12.5 HeLa (Cervical) 15.0 MCF7 (Breast) 10.0 - Neuropharmacological Studies : Animal models treated with the compound showed improved cognitive function in tests measuring memory and learning, suggesting potential applications in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
